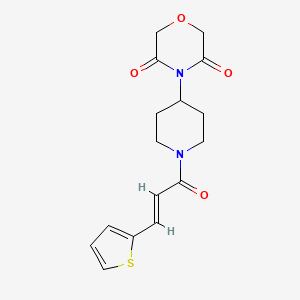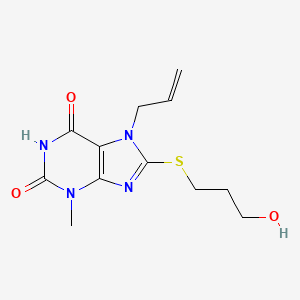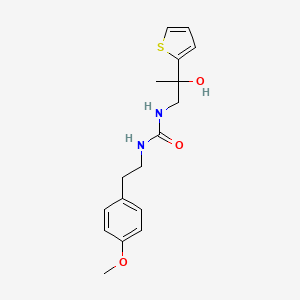
(E)-4-(1-(3-(thiophen-2-yl)acryloyl)piperidin-4-yl)morpholine-3,5-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(E)-4-(1-(3-(thiophen-2-yl)acryloyl)piperidin-4-yl)morpholine-3,5-dione is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications.
Mechanism of Action
The mechanism of action of (E)-4-(1-(3-(thiophen-2-yl)acryloyl)piperidin-4-yl)morpholine-3,5-dione involves the inhibition of various enzymes and signaling pathways that are involved in disease progression. For example, in cancer research, this compound inhibits the activity of the enzyme topoisomerase IIα, which is essential for DNA replication and cell division. In Alzheimer's and Parkinson's disease research, it has been shown to inhibit the formation of amyloid-beta plaques and reduce oxidative stress.
Biochemical and Physiological Effects:
The biochemical and physiological effects of (E)-4-(1-(3-(thiophen-2-yl)acryloyl)piperidin-4-yl)morpholine-3,5-dione are dependent on the disease being studied. In cancer research, this compound induces cell cycle arrest and apoptosis, leading to the inhibition of tumor growth. In Alzheimer's and Parkinson's disease research, it has been shown to reduce inflammation and oxidative stress, leading to neuroprotection.
Advantages and Limitations for Lab Experiments
One advantage of using (E)-4-(1-(3-(thiophen-2-yl)acryloyl)piperidin-4-yl)morpholine-3,5-dione in lab experiments is its potential therapeutic applications in various diseases. Another advantage is its relatively easy synthesis method. However, one limitation is the lack of in vivo studies, which are necessary to determine the safety and efficacy of this compound in humans.
Future Directions
For (E)-4-(1-(3-(thiophen-2-yl)acryloyl)piperidin-4-yl)morpholine-3,5-dione include further in vivo studies to determine its safety and efficacy in humans. Additionally, it could be studied for its potential therapeutic applications in other diseases, such as diabetes and cardiovascular disease. Further optimization of the synthesis method could also lead to higher yields and lower costs.
Synthesis Methods
The synthesis of (E)-4-(1-(3-(thiophen-2-yl)acryloyl)piperidin-4-yl)morpholine-3,5-dione involves the reaction of piperidine-4-carboxylic acid with N-(2-bromoethyl)thiophene-2-carboxamide, followed by the addition of morpholine-3,5-dione. This method has been optimized to produce high yields of the compound.
Scientific Research Applications
(E)-4-(1-(3-(thiophen-2-yl)acryloyl)piperidin-4-yl)morpholine-3,5-dione has been studied for its potential therapeutic applications in various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. In cancer research, this compound has been shown to inhibit the growth of cancer cells and induce apoptosis. In Alzheimer's and Parkinson's disease research, it has been studied for its neuroprotective properties.
properties
IUPAC Name |
4-[1-[(E)-3-thiophen-2-ylprop-2-enoyl]piperidin-4-yl]morpholine-3,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O4S/c19-14(4-3-13-2-1-9-23-13)17-7-5-12(6-8-17)18-15(20)10-22-11-16(18)21/h1-4,9,12H,5-8,10-11H2/b4-3+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LOAYOFXRMQFJGF-ONEGZZNKSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N2C(=O)COCC2=O)C(=O)C=CC3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CCC1N2C(=O)COCC2=O)C(=O)/C=C/C3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-4-(1-(3-(thiophen-2-yl)acryloyl)piperidin-4-yl)morpholine-3,5-dione | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![methyl 1-[2-[N-(cyanomethyl)anilino]-2-oxoethyl]-5-nitro-2-oxopyridine-3-carboxylate](/img/structure/B2697562.png)
![2-((6-(4-chlorobenzyl)-2-ethyl-7-oxo-6,7-dihydro-2H-pyrazolo[4,3-d]pyrimidin-5-yl)thio)-N-(3,5-dimethoxyphenyl)acetamide](/img/structure/B2697563.png)
![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-3-(3,5-dimethyl-1-(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-4-yl)propanamide](/img/structure/B2697565.png)
![N-((6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)cyclopropanesulfonamide](/img/structure/B2697568.png)

![5-(8-methoxy-4-oxo-2-sulfanylidene-1,5-dihydropyrimido[5,4-b]indol-3-yl)-N-[(4-methoxyphenyl)methyl]pentanamide](/img/no-structure.png)

![N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-3-(trifluoromethyl)benzamide](/img/structure/B2697576.png)
![1-methyl-4-phenyl-1H-benzo[f]indole-9-carbonitrile](/img/structure/B2697578.png)
